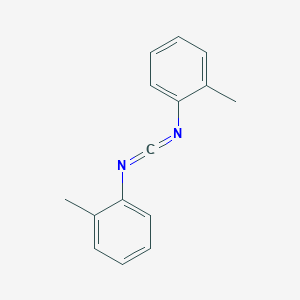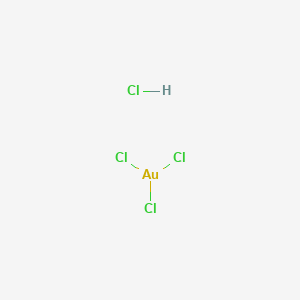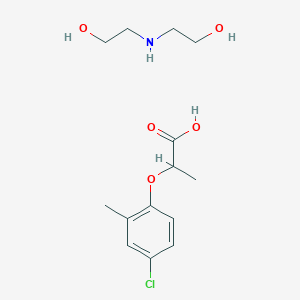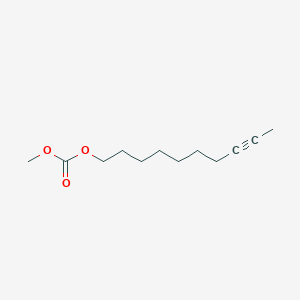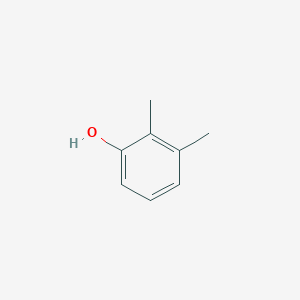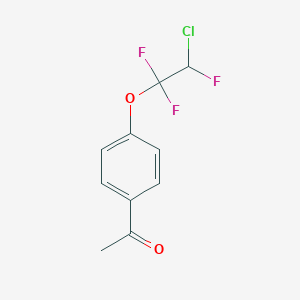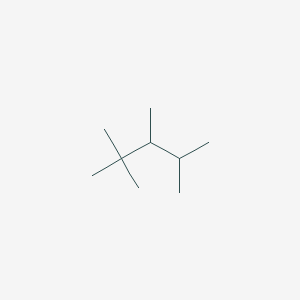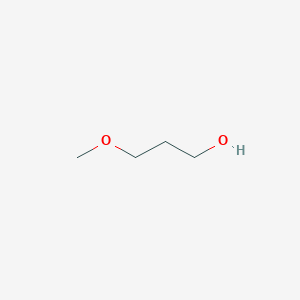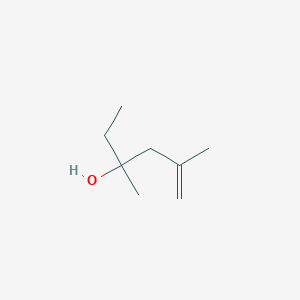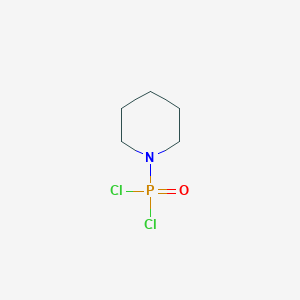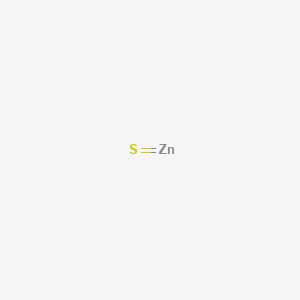
Propylene glycol monooleate
概要
説明
Propylene glycol monooleate, with the chemical formula C21H40O3, is a compound commonly used as an emulsifier and surfactant in various industries. This colorless to pale yellow liquid is derived from propylene glycol and oleic acid . It is known for its ability to stabilize oil-in-water emulsions and improve the texture and stability of various products, including cosmetics, pharmaceuticals, and food .
生化学分析
Biochemical Properties
The biochemical properties of 2-Hydroxypropyl Octadec-9-enoate are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Propylene glycol monooleate is synthesized through the esterification of propylene glycol with oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired product from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the desired purity .
化学反応の分析
Types of Reactions
Propylene glycol monooleate undergoes various chemical reactions, including:
Transesterification: This compound can participate in transesterification reactions with other alcohols or esters, resulting in the exchange of ester groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols or esters, acid or base catalysts.
Major Products Formed
Hydrolysis: Propylene glycol and oleic acid.
Oxidation: Peroxides and other oxidation products.
Transesterification: New esters formed by the exchange of ester groups.
科学的研究の応用
Propylene glycol monooleate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of propylene glycol monooleate involves its ability to interact with lipid bilayers and enhance the solubility and dispersion of other substances. It acts as a surfactant, reducing the surface tension between different phases, thereby stabilizing emulsions and dispersions. The compound can also penetrate biological membranes, enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .
類似化合物との比較
Similar Compounds
Glycerol monooleate: Similar in structure but derived from glycerol instead of propylene glycol.
Propylene glycol monostearate: Similar in structure but contains stearic acid instead of oleic acid.
Glyceryl monostearate: Similar in structure but derived from glycerol and contains stearic acid.
Uniqueness
Propylene glycol monooleate is unique due to its specific combination of propylene glycol and oleic acid, which imparts distinct properties such as improved emulsification and solubilization capabilities. Its ability to stabilize oil-in-water emulsions and enhance the texture and stability of various products makes it particularly valuable in the cosmetics, pharmaceuticals, and food industries .
特性
CAS番号 |
1330-80-9 |
|---|---|
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
2-hydroxypropyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |
InChIキー |
ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Key on ui other cas no. |
1330-80-9 |
物理的記述 |
Liquid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Propylene Glycol Monooleate a suitable candidate for enzymatic synthesis, and how does the enzyme's structure influence this process?
A1: this compound can be effectively synthesized using immobilized SMG1-F278N lipase, a type of mono- and diacylglycerol lipase. [] This enzyme exhibits selectivity towards 1,3-Propylene Glycol over 1,2-Propylene Glycol, a preference attributed to the superior binding affinity of 1,3-Propylene Glycol within the enzyme's active pocket. [] Molecular docking simulations support this observation, revealing a more favorable interaction between 1,3-Propylene Glycol and the catalytic site of SMG1-F278N. [] This research highlights the importance of enzyme-substrate interactions in achieving efficient and selective biocatalytic synthesis.
Q2: Beyond its use in enzymatic synthesis, what other applications does this compound have, and what properties make it suitable for these applications?
A2: this compound finds application as an additive in anti-aging emulsion coatings designed for exterior walls. [] This application leverages its properties to enhance the coating's performance and durability. [] While the specific contributions of this compound are not explicitly detailed in the provided research, its presence contributes to the overall improvement in the coating's weather resistance, water resistance, alkali resistance, and toughness. [] This highlights its versatility as an additive for enhancing material properties in specific applications.
Q3: What insights can be gained from analyzing the chemical composition of extracts containing this compound?
A3: Analysis of a methanol fraction obtained through slow pyrolysis of date seeds, which contained this compound alongside other compounds like stigmast-5-en-3-ol and guanosine, revealed a diverse range of phytochemicals. [] The presence of these bioactive compounds suggests potential applications of such extracts in various medicinal fields, including anti-inflammatory, antioxidant, cardiovascular, anticancer, and immunosuppressant activities. [] This highlights the potential of exploring natural sources and extraction techniques for obtaining valuable compounds like this compound, potentially leading to the discovery of new bioactive agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



